
Spisulosine; Spisulosine 285
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spisulosine; Spisulosine 285, also known as this compound, is a useful research compound. Its molecular formula is C18H39NO and its molecular weight is 285.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What is the primary mechanism by which Spisulosine (ES-285) induces cancer cell death?
Spisulosine triggers programmed cell death through de novo ceramide synthesis and protein kinase C-zeta (PKCζ) activation. Ceramide accumulation disrupts mitochondrial function, while PKCζ activation modulates stress fiber disassembly and cytoskeletal reorganization, leading to apoptosis in prostate cancer cells (PC-3 and LNCaP models) . Methodologically, researchers can validate this mechanism using ceramide synthase inhibitors (e.g., fumonisin B1) or PKCζ-specific siRNA to block downstream effects .
Q. How is Spisulosine structurally characterized, and what synthesis methods are used to produce its stereoisomers?
Spisulosine, systematically named (2S,3R)-2-aminooctadecan-3-ol, is synthesized stereoselectively via hydrozirconation of 1-pentadecyne followed by diastereocontrolled addition to L- or D-alaninal. This method enables the production of 4,5-dehydrospisulosine stereoisomers, which are critical for profiling ceramide synthase activity in intact cells . Structural confirmation relies on NMR, mass spectrometry, and chromatographic separation of stereoisomers .
Q. What preclinical models are most suitable for studying Spisulosine’s antitumor effects?
Prostate cancer cell lines (PC-3, LNCaP) and xenograft models are widely used due to their sensitivity to Spisulosine’s ceramide-mediated apoptosis. In vitro assays often focus on actin stress fiber disassembly and caspase-3/12 activation, while in vivo studies utilize weekly intravenous dosing (4–200 mg/m²) to assess toxicity and tumor regression .
Advanced Research Questions
Q. How do contradictory findings about Spisulosine’s cytotoxicity across cell types inform its therapeutic potential?
Spisulosine exhibits cell-type-dependent toxicity: fibroblasts tolerate higher concentrations (LD₅₀ ~7 µM) than neuronal cells (LD₅₀ ~1 µM). This variability is attributed to differences in metabolic conversion of 1-deoxysphingolipids into less toxic hydroxylated derivatives. Researchers should prioritize cell lines with low 1-deoxysphingolipid detoxification capacity (e.g., SH-SY5Y) for mechanistic studies .
Q. What experimental strategies can resolve the dual role of autophagy in Spisulosine-induced cell death?
Spisulosine’s atypical cell death pathway involves lysosomal lipid accumulation and autophagy dysregulation. To dissect this, researchers can use autophagy inhibitors (e.g., chloroquine) or LC3-II/Beclin-1 knockdown models to determine whether autophagy is pro-survival or pro-death in specific contexts. Concurrent measurement of ER stress markers (e.g., CHOP, GRP78) is recommended .
Q. How can pharmacokinetic challenges (e.g., hepatotoxicity) be mitigated in translational studies?
Phase I trials revealed dose-limiting hepatotoxicity and neurotoxicity at ≥200 mg/m². Strategies include:
- Dose optimization : Shorter infusion durations (3-hour vs. 24-hour) reduce liver enzyme elevation .
- Biomarker monitoring : Track plasma 1-deoxysphingolipid levels as predictors of neurotoxicity .
- Combination therapies : Pair Spisulosine with PKCζ inhibitors to lower effective doses .
Q. What molecular techniques clarify Spisulosine’s impact on gene expression networks?
Gene expression microarrays and RNA-seq have identified actin cytoskeleton remodeling and sphingolipid metabolism as key pathways. Functional validation involves CRISPR-Cas9 knockout of SPTLC1 (serine palmitoyltransferase) to assess 1-deoxysphingolipid synthesis or luciferase reporters for PKCζ activity .
Q. Methodological Considerations
Q. How should researchers design dose-escalation studies for Spisulosine in vivo?
- Starting dose : 4 mg/m² (human equivalent dose derived from murine LD₁₀).
- Endpoints : MTD determination via reversible ALT/AST elevation and neuropathy grading .
- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂ ~20–30 hours) and dose proportionality using LC-MS .
Q. What in vitro assays best capture Spisulosine’s dual effects on cytoskeletal dynamics and apoptosis?
属性
分子式 |
C18H39NO |
---|---|
分子量 |
285.5 g/mol |
IUPAC 名称 |
2-aminooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3 |
InChI 键 |
YRYJJIXWWQLGGV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O |
同义词 |
1-deoxysphinganine doxSA cpd ES 285 ES-285 ES285 spisulosine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。